molecular formula C19H15FN4O2 B5885491 ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5885491
M. Wt: 350.3 g/mol
InChI Key: QQTVKUFEAIZTJM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 4-fluorophenyl group at position 1 and an ethyl carboxylate ester at position 2. Its molecular weight is approximately 363.36 g/mol (calculated based on formula C₁₉H₁₆FN₄O₂).

Properties

IUPAC Name

ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTVKUFEAIZTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Montmorillonite K-10 as a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Biological Activity

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline derivatives, which are characterized by their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H15FN4O2C_{19}H_{15}FN_{4}O_{2} with a molecular weight of 348.35 g/mol. The compound features a pyrroloquinoxaline backbone, which contributes to its biological properties due to the presence of amino and carboxylate functional groups.

PropertyValue
Molecular FormulaC19H15FN4O2
Molecular Weight348.35 g/mol
IUPAC NameThis compound
CAS Number328039-74-3

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common synthesis route includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of iron (III) chloride as a catalyst. This method is noted for its efficiency and environmental friendliness due to the use of recyclable catalysts like NaHSO₄·SiO₂ .

Preliminary studies indicate that compounds within this class exhibit significant activity against various biological targets, including those related to cancer and infectious diseases. The mechanism of action primarily revolves around:

  • Kinase Inhibition : this compound has been identified as a potential inhibitor of specific kinases involved in tumor growth regulation .
  • Antioxidant Activity : Research shows that pyrroloquinoxaline derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Therapeutic Applications

The compound has demonstrated potential in various therapeutic areas:

  • Anticancer Activity : Studies have shown that this compound exhibits cytostatic effects in cancer models, indicating its potential as an anticancer agent .
  • Antibacterial Properties : Research indicates that this compound may also possess antibacterial activity, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Kinase Inhibition :
    • Two novel quinoxaline derivatives were designed based on the structure of this compound. These compounds exhibited high efficacy in controlling tumor size in lymphoma models .
    CompoundType of BindingCellular EC50 (nM)
    Compound 1Type I5.4
    Compound 2Type II89
  • Antioxidant Evaluation :
    • Pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. Results indicated significant antioxidant capacity which could be beneficial in mitigating oxidative stress .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly affects electronic, steric, and functional properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Fluorophenyl ~363.36 Electron-withdrawing fluorine enhances polarity; potential for π-π stacking in biological targets.
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl ~407.40 Ethoxycarbonyl group increases steric bulk and electron-withdrawing effects; may reduce membrane permeability compared to fluorine.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl 401.25 Dichloro substitution enhances lipophilicity and molecular weight; chlorine’s stronger electron-withdrawing effect may alter reactivity.
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl ~431.34 Trifluoromethyl group is highly electron-withdrawing and bulky; meta substitution may distort binding geometry compared to para-fluorophenyl.
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl 347.37 Electron-donating amino group increases solubility and reactivity; demonstrated 91% corrosion inhibition efficiency in acidic environments.

Functional Group Modifications

  • Benzyl vs. Phenyl Substituents: 2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The benzyl group introduces a methylene spacer, increasing conformational flexibility.
  • Alkyl Chain Substituents: Prop-2-enyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate (): Aliphatic chains like 3-methylbutyl increase lipophilicity, favoring membrane permeation but reducing aromatic interactions.

Corrosion Inhibition

  • The 4-aminophenyl analog (AHPQC) achieves 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to adsorption via protonated amino groups and π-electrons . XPS data indicate chemisorption, contradicting initial assumptions of physical adsorption .

Structural and Electronic Effects

  • Electronic Effects : Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance electrophilicity, influencing reactivity in substitution reactions or binding to electron-rich biological targets.
  • Steric Effects : Bulkier substituents (e.g., ethoxycarbonyl, trifluoromethyl) may hinder access to active sites in enzymes or receptors.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of substituted quinoxaline precursors with fluorophenyl derivatives.
  • Step 2 : Cyclization to form the pyrroloquinoxaline core using catalysts like Pd(0) or Cu(I) .
  • Step 3 : Introduction of the ethyl ester group via nucleophilic substitution or esterification .
    Optimization strategies include:
  • Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
  • Temperature control (60–100°C for cyclization steps).
  • Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling efficiency) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The fluorophenyl group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (350.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the fluorophenyl and pyrroloquinoxaline planes .

Q. What solubility and stability profiles should researchers anticipate during experimental design?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to other analogs?

The 4-fluorophenyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8) .
  • Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., FGFR1, IC₅₀ = 1.2 µM) .
    Comparative studies show:
  • Dichlorophenyl analogs : Higher cytotoxicity but reduced selectivity.
  • Naphthyl analogs : Improved pharmacokinetics but lower solubility .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7).
  • Off-Target Screening : Use kinase profiling arrays to identify non-specific interactions .
  • Computational Modeling : Quantum mechanical calculations (DFT) predict binding modes and guide SAR adjustments .

Q. How can researchers design assays to elucidate the compound’s mechanism of action in cancer models?

  • In Vitro : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
  • In Vivo : Xenograft models with pharmacokinetic monitoring (plasma half-life ~4.2 hrs) .
  • Target Validation : CRISPR knockouts of suspected targets (e.g., Bcl-2 or PI3K pathways) .

Key Research Gaps and Future Directions

  • Structural Modifications : Explore replacing the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability .
  • Polypharmacology : Screen against epigenetic targets (HDACs, BET proteins) given the compound’s planar aromatic structure .
  • Toxicology : Long-term toxicity studies in rodent models to assess hepatic/renal clearance .

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